Methyl-cis-11-Octadecensäureester

Übersicht

Beschreibung

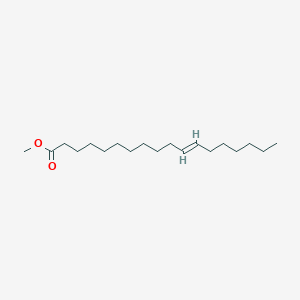

cis-11-Octadecenoic acid methyl ester: is a fatty acid methyl ester with the molecular formula C19H36O2. It is also known as methyl cis-11-octadecenoate and is a derivative of vaccenic acid. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

cis-11-Octadecenoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.

Medicine: Research has explored its potential role in modulating lipid metabolism and its effects on cardiovascular health.

Industry: It is used in the production of biodiesel and as a lubricant additive.

Wirkmechanismus

Mode of Action

It is known that it is a fatty acid methyl ester , which suggests that it may interact with its targets in a similar manner to other fatty acids and their esters.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl cis-11-Octadecenoic Acid Ester. For instance, it should be handled in a well-ventilated place and stored at −20°C . It should also be kept away from sources of ignition due to its flammability .

Biochemische Analyse

Biochemical Properties

It is known that it can be used as a standard mixture along with bacterial FAME and polyunsaturated fatty acids to identify the peak during GC analysis to determine fatty acid composition in bacterial cells and lipid extraction .

Cellular Effects

It is known that it can influence the lipid order of mouse brain synaptic plasma membranes .

Temporal Effects in Laboratory Settings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of cis-11-Octadecenoic acid methyl ester typically involves the esterification of cis-11-Octadecenoic acid with methanol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of cis-11-Octadecenoic acid methyl ester can be achieved through the transesterification of vegetable oils containing cis-11-Octadecenoic acid. This process involves the reaction of the oil with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions: cis-11-Octadecenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.

Reduction: It can be reduced to form saturated fatty acid methyl esters.

Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Halogenated fatty acid methyl esters.

Vergleich Mit ähnlichen Verbindungen

- trans-11-Octadecenoic acid methyl ester

- cis-9-Octadecenoic acid methyl ester

- trans-9-Octadecenoic acid methyl ester

Comparison: cis-11-Octadecenoic acid methyl ester is unique due to its specific configuration and double bond position, which confer distinct chemical and biological properties compared to its isomers. For instance, the cis configuration results in different physical properties such as melting point and solubility, and it may also exhibit different biological activities .

Eigenschaften

CAS-Nummer |

1937-63-9 |

|---|---|

Molekularformel |

C19H36O2 |

Molekulargewicht |

296.5 g/mol |

IUPAC-Name |

methyl octadec-11-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3 |

InChI-Schlüssel |

PVVODBCDJBGMJL-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC |

Isomerische SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)OC |

Kanonische SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC |

Aussehen |

Unit:100 mgSolvent:nonePurity:99%Physical liquid |

Key on ui other cas no. |

6198-58-9 52380-33-3 1937-63-9 |

Piktogramme |

Irritant |

Synonyme |

methyl vaccenate methyl vaccenate, (E)-isomer vaccenic acid methyl este |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

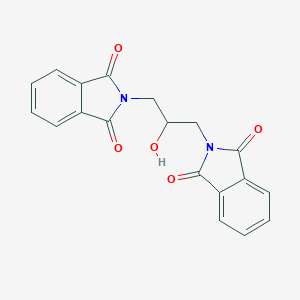

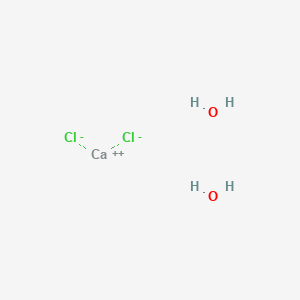

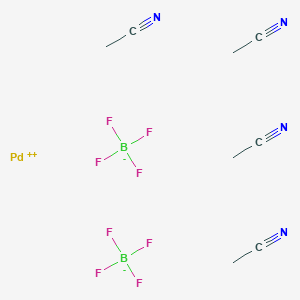

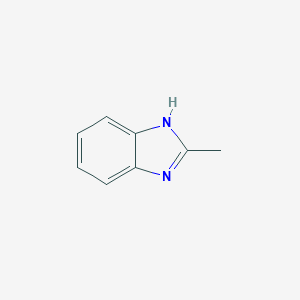

Feasible Synthetic Routes

Q1: What is the natural source of Methyl cis-11-octadecenoate and has its presence been observed in other organisms?

A1: Methyl cis-11-octadecenoate is found in the seeds of both white pitaya (Hylocereus polyrhizus) and red pitaya (H. undatus) []. While the relative content might differ slightly, it constitutes a part of their fatty acid profile. Interestingly, this compound is also found in the marine sponge Spirastrella abata and has been linked to cholesterol biosynthesis inhibition in Chang liver cells []. This suggests potential biological activity and warrants further investigation.

Q2: Are there any studies investigating the potential benefits of Methyl cis-11-octadecenoate in relation to its presence in pitaya seeds?

A2: While the research article [] focuses on analyzing the fatty acid composition of pitaya seeds, it does not delve into the specific benefits of Methyl cis-11-octadecenoate. Further studies are needed to understand if this compound contributes to any health benefits associated with consuming pitaya seeds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)